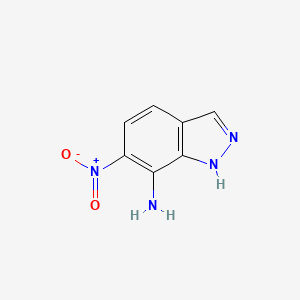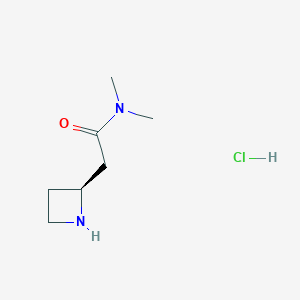![molecular formula C7H7N5O B11912168 N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its partially saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, partially saturated imidazopyridines, and various substituted imidazopyridines.
Scientific Research Applications
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is explored as a bioisostere for purines, making it a potential candidate for drug development.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor modulation.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar structural features.
Imidazo[4,5-c]pyridine: Another isomeric form with distinct biological activities.
Purines: Structurally similar compounds that serve as bioisosteres.
Uniqueness
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is unique due to its specific substitution pattern and the presence of the N-hydroxy group, which can enhance its biological activity and selectivity compared to other imidazopyridines and purines.
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-1-5-7(9-2-4)11-3-10-5/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI Key |
WEQIFITZIPKUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)
![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)


![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)



![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)
